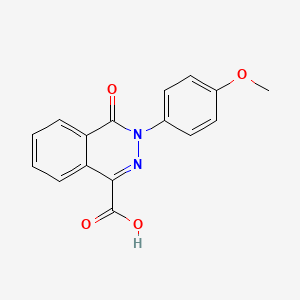

3-(4-Methoxyphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

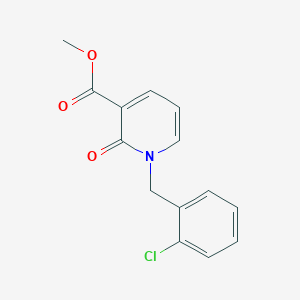

The compound “3-(4-Methoxyphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid” is a complex organic molecule. It contains a methoxyphenyl group, a dihydrophthalazine ring, and a carboxylic acid group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the dihydrophthalazine ring and the introduction of the methoxyphenyl and carboxylic acid groups. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a dihydrophthalazine ring, a methoxyphenyl group, and a carboxylic acid group. The exact spatial arrangement of these groups would depend on the specific synthesis pathway and the stereochemistry of the starting materials .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The carboxylic acid group could participate in acid-base reactions, and the methoxyphenyl group could be involved in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a carboxylic acid group could make the compound acidic, and the methoxyphenyl group could contribute to its overall hydrophobicity .Applications De Recherche Scientifique

Molecular Structure Analysis

- Molecular Structure and Analysis : The compound's molecular geometry, vibrational frequencies, and chemical shift values have been explored using methods like Hartree–Fock and density functional methods. These studies are crucial for understanding the compound's physical and chemical properties (Demir, Dinçer, Korkusuz, & Yıldırım, 2010).

Synthesis and Chemical Transformations

- Synthesis of Pharmaceutical Intermediates : The compound is used in synthesizing various pharmaceutical intermediates. These intermediates play a vital role in developing new drugs and treatments (Yu Ma, 2000).

- Synthesis of Antimicrobial Agents : Research has shown its effectiveness in creating compounds with antifungal and antibacterial properties. This is particularly significant in the fight against drug-resistant microbes (Patel & Patel, 2010).

Material Science and Corrosion Inhibition

- Corrosion Inhibition in Metals : Studies have investigated its role as a corrosion inhibitor in metals, particularly in acidic media. This is crucial for protecting materials in industrial settings (Elkadi, Mernari, Traisnel, Bentiss, & Lagrenée, 2000).

Drug Development and Biological Activity

- Cancer Treatment : Research into its derivatives shows potential in treating cancer, particularly in the inhibition of specific cancer cell lines. This could lead to the development of new anticancer therapies (Liu et al., 2014).

- Development of New Medicinal Compounds : The compound has been used in synthesizing novel derivatives with significant biological activities. This includes potential applications in various therapeutic areas (Hassan, Hafez, & Osman, 2014).

Safety and Hazards

Orientations Futures

The study of “3-(4-Methoxyphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid” and similar compounds could be a promising area of research, particularly in the field of medicinal chemistry. These compounds could be explored for their potential therapeutic properties, such as anticancer activity .

Mécanisme D'action

Target of Action

It is known that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds, such as cilomilast, act as selective phosphodiesterase-4 inhibitors . This interaction with its targets leads to the suppression of the activity of several pro-inflammatory and immune cells that have been implicated in the pathogenesis of diseases like asthma and COPD .

Biochemical Pathways

Compounds with similar structures, such as indole derivatives, are known to affect a wide range of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

Studies on similar compounds, such as 3-(4-hydroxy-3-methoxyphenyl)propionic acid, have shown that these compounds undergo rapid metabolism and wide tissue distribution . The absorption, distribution, metabolism, and excretion (ADME) properties of these compounds significantly impact their bioavailability .

Result of Action

Similar compounds, such as cilomilast, have been shown to exert potent anti-inflammatory effects both in vitro and in vivo .

Propriétés

IUPAC Name |

3-(4-methoxyphenyl)-4-oxophthalazine-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O4/c1-22-11-8-6-10(7-9-11)18-15(19)13-5-3-2-4-12(13)14(17-18)16(20)21/h2-9H,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTTOIDCLTQRCJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(3-fluorophenyl)benzamide](/img/structure/B2448096.png)

![N-(4-isopropylbenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2448097.png)

![Ethyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]-2-fluoroacetate](/img/structure/B2448100.png)

![8-(3,5-dimethylphenyl)-1-methyl-3-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2448106.png)

![N-(2,4-dimethylphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2448113.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2448118.png)